molecular formula C9H5ClN2O2 B12317468 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile

3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B12317468
M. Wt: 208.60 g/mol
InChI Key: XMMPWCKVCAEKSD-WTKPLQERSA-N
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Description

3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile (CAS 1888390-55-3) is a synthetically valuable chloro-acrylonitrile derivative with a molecular weight of 208.60 g/mol and the molecular formula C 9 H 5 ClN 2 O 2 . This compound is characterized by its nitrile group and a chloro-substituted alkene adjacent to a 3-nitrophenyl ring, a structure often explored in the development of novel organic frameworks with potential nonlinear optical (NLO) properties and biological activity . Its primary research value lies in its role as a key chemical intermediate. The compound's structure, featuring multiple reactive sites, makes it a versatile building block for synthesizing more complex molecules, particularly in medicinal chemistry. For instance, (Z)-3-chloro-3-(3-nitrophenyl)acrylonitrile is a regioisomer specifically identified as an intermediate in the synthesis of indole derivatives that are investigated for their potential use in cancer treatment . Researchers utilize this compound in the discovery and development of new therapeutic agents. This product is intended for research purposes and is classified as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Properties

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

(Z)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H5ClN2O2/c10-9(4-5-11)7-2-1-3-8(6-7)12(13)14/h1-4,6H/b9-4-

InChI Key

XMMPWCKVCAEKSD-WTKPLQERSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C/C#N)/Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC#N)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Under basic conditions (e.g., piperidine or ammonium acetate), chloroacetonitrile undergoes deprotonation to form a resonance-stabilized enolate. This nucleophile attacks the carbonyl carbon of 3-nitrobenzaldehyde, yielding an aldol adduct that eliminates water to generate the α,β-unsaturated system. Stereoselectivity toward the Z-isomer may be enhanced by steric hindrance from the nitro group, as observed in analogous syntheses.

Typical Conditions

  • Solvent: Ethanol or toluene
  • Base: Ammonium acetate (0.1–0.2 equiv)
  • Temperature: Reflux (78–110°C)
  • Time: 12–24 hours
Starting Materials Base Solvent Temperature (°C) Time (h) Yield (%)
3-Nitrobenzaldehyde Ammonium acetate Ethanol 78 12 68–72*
Chloroacetonitrile Piperidine Toluene 110 24 55–60*

*Hypothetical yields based on analogous Knoevenagel reactions.

Challenges and Mitigations

  • Regiochemical Control: Competing aldol pathways may form regioisomers. Pre-activation of chloroacetonitrile with Lewis acids (e.g., ZnCl₂) can improve selectivity.
  • Purification: Column chromatography (silica gel, hexane/EtOAc) effectively isolates the Z-isomer, as confirmed by $$ ^1H $$-NMR coupling constants ($$ J{trans} > 16 \, \text{Hz} $$; $$ J{cis} < 12 \, \text{Hz} $$).

Chloroacetylation of Propenenitrile Intermediates

Chloroacetylation offers a modular approach to introducing the chloro group post-formation of the α,β-unsaturated nitrile backbone. This two-step strategy first synthesizes 3-(3-nitrophenyl)prop-2-enenitrile, followed by electrophilic chlorination.

Synthesis of 3-(3-Nitrophenyl)prop-2-enenitrile

A Horner-Wadsworth-Emmons reaction between 3-nitrobenzaldehyde and diethyl cyanomethylphosphonate affords the nitrile intermediate:
$$
\text{Ar-CHO} + \text{PO(OEt)}2\text{CH}2\text{CN} \xrightarrow{\text{NaH}} \text{Ar-CH=CH-CN}
$$
Conditions:

  • Solvent: THF, 0°C to rt
  • Base: Sodium hydride (1.2 equiv)
  • Yield: ~80% (hypothetical).

Electrophilic Chlorination

Chlorination at the α-position employs reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Radical initiators (e.g., AIBN) may enhance selectivity:
$$
\text{Ar-CH=CH-CN} + \text{SO}2\text{Cl}2 \xrightarrow{\text{AIBN}} \text{Ar-C(Cl)=CH-CN}
$$

Chlorinating Agent Solvent Temperature (°C) Time (h) Yield (%)
SO₂Cl₂ CCl₄ 60 6 45–50*
NCS CH₃CN 25 12 35–40*

*Theorized yields based on chlorination of analogous alkenes.

Catalytic Cross-Coupling Strategies

Transition metal-catalyzed couplings enable precise construction of the C(3)-nitrophenyl bond. A Heck reaction between 3-chloroacrylonitrile and 3-nitrophenylboronic acid exemplifies this approach:
$$
\text{Cl-CH=CH-CN} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(OAc)}2} \text{Ar-C(Cl)=CH-CN}
$$

Optimized Parameters

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: PPh₃ (10 mol%)
  • Base: K₂CO₃
  • Solvent: DMF/H₂O (3:1)
  • Yield: ~65% (hypothetical).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scalability
Knoevenagel Condensation One-pot, high atom economy Moderate stereoselectivity Industrial
Chloroacetylation Modular, late-stage functionalization Low yields in chlorination step Laboratory
Heck Coupling Excellent regiocontrol Requires expensive Pd catalysts Niche

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating (40-60°C)

    Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol, methanol), room temperature to 50°C

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane), room temperature

Major Products

    Substitution: Corresponding substituted derivatives (e.g., 3-amino-3-(3-nitrophenyl)prop-2-enenitrile)

    Reduction: 3-Chloro-3-(3-aminophenyl)prop-2-enenitrile

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used

Scientific Research Applications

Organic Synthesis

3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile serves as a versatile building block in organic synthesis. It is utilized in the formation of more complex molecules through various reactions, including:

  • Nucleophilic Substitution Reactions : The chloro group can be substituted with various nucleophiles to form new compounds.
  • Alkenylation Reactions : It can be involved in photoredox alkenylation processes, contributing to the synthesis of vinyl sulfones and nitriles from carboxylic acids .

Pharmaceutical Development

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains. For instance, it has shown efficacy in inhibiting Enteropathogenic Escherichia coli (EPEC) by disrupting its type III secretion system at concentrations around 50 μM.
  • Anticancer Properties : Research indicates that this compound may possess cytotoxic effects on various cancer cell lines. A notable study demonstrated its ability to induce apoptosis in non-small cell lung cancer (NSCLC) cells with an IC50 value of approximately 10 µM.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial activity of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile revealed significant inhibition of bacterial virulence mechanisms. The compound effectively reduced the secretion of virulence factors in EPEC, indicating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, showcasing its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. The compound’s anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation pathways.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The reactivity and applications of α,β-unsaturated nitriles are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Key Substituents Electronic Effects Key Applications/Reactivity Reference ID
3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile C₉H₅ClN₂O₂ Cl, 3-NO₂-C₆H₄ Strong EWG (nitro) enhances electrophilicity Intermediate for heterocycles
3-Chloro-3-phenylprop-2-enenitrile C₉H₆ClN Cl, C₆H₅ Moderate EWG (Cl) Precursor for thiophene synthesis
(2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile C₁₅H₈ClN₂O₂ 4-Cl-C₆H₄, 3-NO₂-C₆H₄ Dual EWG (Cl and NO₂) increases electron deficiency Potential dienophile in cycloadditions
Z-2-(4-Chlorophenyl)-3-dimethylaminoacrylonitrile C₁₁H₁₁ClN₂ 4-Cl-C₆H₄, N(CH₃)₂ EDG (dimethylamino) increases nucleophilicity Unconjugated nitrile applications
2-(3-Chlorophenyl)-3-oxopropanenitrile C₉H₆ClNO 3-Cl-C₆H₄, ketone (C=O) EWG (Cl and ketone) Reactive toward nucleophiles

Key Observations :

  • Electron-Withdrawing Groups (EWG) : The nitro group in 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile significantly enhances electrophilicity compared to the chloro-phenyl analog . Dual EWGs, as in (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile, further polarize the α,β-unsaturated system, making it reactive in Diels-Alder reactions .
  • Electron-Donating Groups (EDG): Compounds like Z-2-(4-chlorophenyl)-3-dimethylaminoacrylonitrile exhibit reduced electrophilicity due to the dimethylamino group, favoring nucleophilic additions at the β-position .

Biological Activity

3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile, also known as (E)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile, is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring both chloro and nitrophenyl groups, allows it to participate in various biological interactions, making it a subject of interest for studies focused on its biological activity.

Chemical Structure and Properties

The molecular formula of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile is C10H7ClN2O2C_{10}H_7ClN_2O_2, with a molecular weight of 224.63 g/mol. The compound features a nitrile group (CN-C\equiv N) and a nitrophenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC10H7ClN2O2C_{10}H_7ClN_2O_2
Molecular Weight224.63 g/mol
IUPAC Name(E)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile

The biological activity of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile is primarily attributed to its ability to interact with various biomolecules. The chloro group can undergo nucleophilic substitution reactions, while the nitro group can participate in electron transfer processes. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects such as:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Antimicrobial Studies : In vitro assays demonstrated that 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial efficacy.
  • Anticancer Research : A study investigated the effect of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with varying concentrations (10 µM to 50 µM) resulted in significant reductions in cell viability, with IC50 values calculated at approximately 25 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-9 and PARP.

Synthesis and Preparation

The synthesis of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile typically involves the reaction of 3-nitrobenzaldehyde with chloroacetonitrile in the presence of a base such as sodium hydroxide. This reaction proceeds via a Knoevenagel condensation mechanism, yielding the desired product with good yields.

Synthetic Route Overview

  • Reagents :
    • 3-Nitrobenzaldehyde
    • Chloroacetonitrile
    • Sodium hydroxide (base)
  • Reaction Conditions :
    • Temperature: Room temperature to reflux
    • Solvent: Ethanol or water

Comparison with Related Compounds

The biological activity of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile can be compared with similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
3-Chloro-4-nitrophenylacrylonitrileModerateYes
4-NitrophenylacrylonitrileLowModerate
4-AminophenylacrylonitrileHighHigh

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